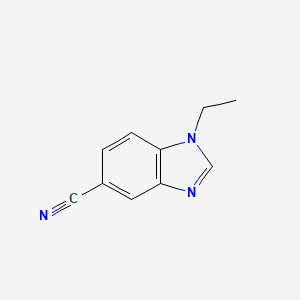

1-Ethyl-1,3-benzodiazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUPSPGFPYATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626290 | |

| Record name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120244-47-4 | |

| Record name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Ethyl 1,3 Benzodiazole 5 Carbonitrile

Retrosynthetic Analysis of the 1-Ethyl-1,3-benzodiazole-5-carbonitrile Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approach involves the disconnection of the imidazole (B134444) ring, which is the core of most benzimidazole (B57391) syntheses. This leads to two primary precursor molecules: a substituted o-phenylenediamine (B120857) and a one-carbon (C1) source.

Specifically, the target molecule can be retrosynthetically cleaved at the N1-C2 and N3-C2 bonds. This disconnection points to a key intermediate: 4-amino-3-(ethylamino)benzonitrile . This diamine, which is asymmetrically substituted on one of the amino groups, would then be cyclized with a suitable C1 synthon. The C1 source could be a variety of reagents, such as an aldehyde, a carboxylic acid, or a derivative thereof. This retrosynthetic strategy forms the basis for the classical synthetic approaches discussed in the following sections.

Classical Synthetic Approaches for Benzodiazole Derivatives

The formation of the benzimidazole ring system has been extensively studied, with several classical methods being widely adopted. These methods primarily rely on the reaction of an o-phenylenediamine with a carbonyl-containing compound.

Cyclization Reactions of Appropriate Precursors

The most common and direct route to benzimidazoles involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In the context of this compound, this would involve the reaction of 4-amino-3-(ethylamino)benzonitrile with formic acid or a derivative like an orthoester.

The reaction of o-phenylenediamines with carboxylic acids typically requires harsh conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid or hydrochloric acid, to facilitate dehydration. scispace.com The use of milder reagents has been explored to improve yields and purity. scispace.com

| Catalyst/Reagent | Conditions | Notes |

| Polyphosphoric Acid | High Temperature | Traditional method, often requires harsh conditions. |

| Hydrochloric Acid | High Temperature | Another classical acidic catalyst for dehydration. scispace.com |

| Boric Acid | Varies | Can be used as a milder acid catalyst. scispace.com |

| p-Toluenesulfonic acid | Varies | An effective organic acid catalyst. scispace.com |

For the synthesis of the target compound, the cyclization of 4-amino-3-(ethylamino)benzonitrile with formic acid would be a primary consideration. The ethyl group is already in place, which directs the cyclization and prevents the formation of regioisomers that can occur with unsubstituted diamines.

Condensation Reactions in Benzodiazole and Related Heterocycle Formation

An alternative and widely used classical approach is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. nih.gov This two-step, one-pot process is a versatile method for accessing 2-substituted benzimidazoles. For the synthesis of this compound, where the 2-position is unsubstituted, formaldehyde (B43269) or a formaldehyde equivalent would be the aldehyde of choice.

The reaction proceeds through the initial formation of a Schiff base between the aldehyde and one of the amino groups of the diamine. Subsequent intramolecular cyclization and oxidation lead to the aromatic benzimidazole ring. A variety of oxidizing agents have been employed for this purpose. scispace.com

| Oxidizing Agent | Solvent | Temperature | Yield |

| Nitrobenzene | Varies | High | Varies |

| Benzoquinone | Varies | Varies | Varies |

| Sodium metabisulfite | Varies | Varies | Good |

| Mercuric oxide | Varies | Varies | Good |

Modern variations of this condensation reaction utilize catalysts to achieve higher efficiency and milder reaction conditions. For instance, sodium hexafluoroaluminate (Na3AlF6) has been reported as an efficient catalyst for the condensation of o-phenylenediamine with aromatic aldehydes. nih.gov Photocatalytic methods using catalysts like Rose Bengal have also been developed for the efficient synthesis of functionalized benzimidazoles from o-phenylenediamines and various aldehydes. acs.org

Advanced Synthetic Techniques Applicable to this compound

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been applied to the synthesis of benzimidazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comarkat-usa.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. benthamdirect.comnih.gov In the context of benzimidazole synthesis, microwave assistance has been successfully employed for the condensation of o-phenylenediamines with aldehydes and carboxylic acids. scispace.comtandfonline.com

A study on the microwave-assisted synthesis of benzimidazole derivatives without a catalyst reported yields of 94% to 98% with reaction times of only 5 to 10 minutes. benthamdirect.com This catalyst-free, eco-friendly methodology represents a significant advancement over traditional heating methods. benthamdirect.com For the synthesis of this compound, a microwave-assisted condensation of 4-amino-3-(ethylamino)benzonitrile with formic acid or formaldehyde could offer a rapid and high-yielding route.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 48 hours | Varies | arkat-usa.org |

| Microwave Irradiation | 12 minutes | Higher than conventional | arkat-usa.org |

| Catalyst-free Microwave | 5-10 minutes | 94-98% | benthamdirect.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, avoiding the need to isolate intermediates. nih.govrsc.org This approach aligns with the principles of green chemistry by reducing waste and improving atom economy. rsc.org

Several MCRs have been developed for the synthesis of benzimidazole derivatives. nih.govtandfonline.com For example, an iron-catalyzed three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as a nitrogen source has been reported to produce benzimidazoles in high yields under mild conditions. nih.govrsc.org While this specific MCR may not be directly applicable for the N-ethylated target compound, it highlights the potential of designing a multicomponent strategy. A plausible one-pot reaction for this compound could involve the in-situ formation of the ethylamino group followed by cyclization.

More directly relevant is the copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) (NaN3), which has been shown to produce benzimidazoles in good yields. acs.org This method tolerates a range of functional groups, making it potentially applicable to a suitably substituted precursor for the target molecule. acs.org

Chemo- and Regioselective Synthesis Strategies

The synthesis of N-substituted benzimidazoles presents a significant challenge in regioselectivity, particularly when using unsymmetrically substituted o-phenylenediamines as precursors. The two nitrogen atoms of the imidazole ring exhibit similar nucleophilicity, which can lead to the formation of a mixture of N-1 and N-2 substituted isomers. acs.org Achieving regiocontrol is paramount for the specific synthesis of this compound.

One of the most effective strategies to ensure regioselectivity is to construct the benzimidazole core from a pre-functionalized aniline (B41778) derivative where the ethyl group is already in place. For instance, a synthetic route could commence with 4-amino-3-(ethylamino)benzonitrile. The cyclization of this intermediate with a one-carbon synthon, such as formic acid or triethyl orthoformate, would unambiguously yield the desired 1-ethyl isomer.

Alternatively, advanced catalytic methods have been developed to control the regiochemical outcome. Palladium-catalyzed cascade C-N coupling reactions, for example, can be employed to construct benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems with complete regioselectivity. acs.orgnih.gov In this approach, a single palladium catalyst orchestrates two distinct C-N bond-forming events, allowing for the predictable assembly of complex heterocycles. acs.org Adapting such a strategy would involve the careful selection of a dihalo-benzonitrile and an ethyl-substituted urea (B33335) derivative under optimized catalytic conditions to favor the formation of the 1-ethyl isomer.

Table 1: Regioselective Synthesis Approaches

| Starting Material A | Starting Material B | Method | Expected Outcome |

|---|---|---|---|

| 4-Amino-3-(ethylamino)benzonitrile | Formic Acid | Condensation/Cyclization | High regioselectivity for this compound |

| 1,2-Dihalo-4-cyanobenzene | Ethylurea | Palladium-Catalyzed Cascade | Potential for high regioselectivity under optimized conditions. acs.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes for heterocyclic compounds like benzimidazoles. chemmethod.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.comsphinxsai.com Conventional methods for benzimidazole synthesis often require harsh conditions, long reaction times, and toxic organic solvents, leading to significant environmental impact. chemmethod.comchemmethod.com

Green alternatives for the synthesis of the benzodiazole core focus on several key areas:

Use of Green Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. mdpi.com Reactions in aqueous media or even solvent-free conditions have been successfully developed for benzimidazole synthesis. sphinxsai.com

Catalysis: The use of efficient and recyclable catalysts is central to green synthesis. mdpi.com Heterogeneous catalysts, such as nano-Ni(II)/Y zeolite or ZrO2–Al2O3 solid acids, offer advantages like easy separation from the reaction mixture and reusability over multiple cycles, reducing waste and cost. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating. rjptonline.org

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. chemmethod.com One-pot, multi-component reactions are particularly effective in this regard.

Table 2: Comparison of Traditional vs. Green Synthesis for a Benzodiazole Derivative

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | Toluene, DMF (hazardous) | Water, Ethanol, or Solvent-free sphinxsai.commdpi.com |

| Catalyst | Stoichiometric strong acids (e.g., PPA, HCl) | Recyclable solid acids, nanoparticles (e.g., ZrO2–Al2O3) rsc.org |

| Energy | Prolonged heating/reflux (hours) chemmethod.com | Microwave irradiation (minutes) rjptonline.org |

| Waste | Significant solvent and catalyst waste | Minimal waste, catalyst is recycled rsc.org |

| Work-up | Complex extraction and purification | Simple filtration rjptonline.org |

Multi-step Synthetic Processes for Benzodiazole Derivatives

The construction of a specifically substituted molecule like this compound is often achieved through a multi-step synthetic sequence. nih.gov Such processes allow for the precise installation of functional groups in a controlled manner. A plausible multi-step route can be designed starting from a readily available precursor like 4-fluoro-3-nitrobenzonitrile.

A potential synthetic pathway is outlined below:

N-Alkylation: The first step involves a nucleophilic aromatic substitution reaction where the highly activated fluorine atom is displaced by ethylamine. This regioselectively introduces the ethyl group ortho to the nitro group, forming N-ethyl-4-amino-2-nitrobenzonitrile.

Nitro Group Reduction: The nitro group is then reduced to a primary amine. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or through catalytic hydrogenation (H2/Pd-C), yielding N1-ethyl-3,4-diaminobenzonitrile.

Benzimidazole Ring Formation: The final step is the cyclization of the resulting o-phenylenediamine derivative. Heating with formic acid or an orthoester like triethyl orthoformate provides the imidazole ring, completing the synthesis of this compound.

This stepwise approach ensures unambiguous placement of the ethyl group at the N-1 position, avoiding the isomeric mixtures that can result from direct alkylation of the pre-formed benzodiazole-5-carbonitrile ring. nih.govmdpi.com

Table 3: Plausible Multi-step Synthesis of this compound

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 4-fluoro-3-nitrobenzonitrile, Ethylamine | N-ethyl-4-amino-2-nitrobenzonitrile | Regioselective introduction of the ethyl group. |

| 2 | Nitro Reduction | SnCl2/HCl or H2, Pd/C | N1-ethyl-3,4-diaminobenzonitrile | Formation of the required o-phenylenediamine precursor. |

| 3 | Cyclization | Formic Acid or Triethyl Orthoformate | this compound | Construction of the imidazole ring. |

Stereochemical Control and Asymmetric Synthesis of Chiral Analogues

While this compound is an achiral molecule, the principles of stereochemical control are crucial for the synthesis of its chiral analogues. rijournals.com Asymmetric synthesis allows for the preparation of enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry where enantiomers can have vastly different biological activities. nih.gov

Chirality can be introduced into benzodiazole analogues in several ways:

Chiral Side Chains: Replacing the ethyl group with a chiral substituent, such as (R)-1-phenylethan-1-amine, introduces a stereocenter. The synthesis of such compounds can be achieved using chiral building blocks from the "chiral pool." mdpi.comresearchgate.net

Atropisomerism: If bulky substituents are placed at appropriate positions on the benzimidazole ring and an adjacent aryl group, rotation around the C-N single bond can be restricted, leading to stable, axially chiral atropisomers. thieme-connect.com

Asymmetric Catalysis: This is a powerful strategy for creating chiral molecules from achiral or racemic starting materials. Chiral catalysts, such as phosphines, chiral phosphoric acids (CPAs), or metal complexes with chiral ligands, can guide the reaction to favor one enantiomer over the other, often achieving high enantiomeric excess (ee). thieme-connect.comchinesechemsoc.org For example, palladium-catalyzed asymmetric amination reactions have been developed for the enantioselective synthesis of C-N axially chiral benzimidazoles with excellent yields and high ee. thieme-connect.com

Table 4: Methods for Asymmetric Synthesis of Chiral Benzimidazole Analogues

| Asymmetric Strategy | Catalyst/Reagent Example | Type of Chirality | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Axial (C-N) | 86-92% ee | thieme-connect.com |

| Transition Metal Catalysis | Pd(OAc)2 / Chiral Ligand | Axial (C-N) | 87-92% ee | thieme-connect.com |

| Chiral Pool Synthesis | (S)-(-)-2-(α-hydroxyethyl)-benzimidazole | Point (Center) | Diastereoselective | researchgate.netresearchgate.net |

Functional Group Interconversions Involving the Nitrile Moiety

The nitrile group (-C≡N) on the benzodiazole ring is a versatile functional group that can be converted into a wide array of other functionalities, significantly expanding the synthetic utility of this compound as a chemical intermediate. nih.govrug.nl The electrophilic carbon atom of the nitrile is susceptible to attack by various nucleophiles. libretexts.orgopenstax.org

Key transformations of the nitrile group include:

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under either acidic or basic aqueous conditions. openstax.org This reaction proceeds through an intermediate amide to yield the corresponding carboxylic acid, in this case, 1-ethyl-1,3-benzodiazole-5-carboxylic acid.

Reduction to Primary Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), can reduce the nitrile group to a primary amine. libretexts.orgopenstax.org This produces (1-ethyl-1,3-benzodiazol-5-yl)methanamine, a valuable building block for further derivatization.

Conversion to Ketone: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the nitrile followed by aqueous workup yields a ketone. openstax.orgchemistrysteps.com For example, reacting this compound with methylmagnesium bromide would produce 1-(1-ethyl-1,3-benzodiazol-5-yl)ethan-1-one.

Addition of Amines: The nucleophilic addition of amines, such as 2-aminobenzimidazole (B67599) itself, to the nitrile can lead to the formation of imidamide (amidine) adducts, which are useful in medicinal chemistry as guanidine (B92328) mimetics. uq.edu.au

Table 5: Functional Group Interconversions of the Nitrile Moiety

| Starting Compound | Reagent(s) | Resulting Functional Group | Product Name | Reference |

|---|---|---|---|---|

| This compound | H3O⁺, heat or OH⁻, H2O, heat | Carboxylic Acid (-COOH) | 1-Ethyl-1,3-benzodiazole-5-carboxylic acid | openstax.org |

| This compound | 1. LiAlH4; 2. H2O | Primary Amine (-CH2NH2) | (1-Ethyl-1,3-benzodiazol-5-yl)methanamine | libretexts.org |

| This compound | 1. CH3MgBr; 2. H3O⁺ | Ketone (-C(O)CH3) | 1-(1-Ethyl-1,3-benzodiazol-5-yl)ethan-1-one | openstax.orgchemistrysteps.com |

Reaction Mechanisms and Transformational Pathways of 1 Ethyl 1,3 Benzodiazole 5 Carbonitrile

Exploration of Electrophilic Substitution Reactions on the Benzodiazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org In the case of the benzodiazole (benzimidazole) ring, the fused benzene (B151609) portion can undergo electrophilic attack. The regioselectivity of this substitution is governed by the electronic effects of the substituents already present on the ring. wikipedia.orglibretexts.org

The benzimidazole (B57391) nucleus itself is generally considered an activated system towards electrophilic substitution due to the electron-donating nature of the imidazole (B134444) moiety. However, the position of substitution is influenced by the substituents. The ethyl group at the N-1 position is an electron-donating group, which tends to activate the ring. Conversely, the carbonitrile (cyano) group at the 5-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. libretexts.orglibretexts.org

Considering the structure of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, the directing effects of the imidazole ring and the cyano group are crucial. The imidazole part of the molecule tends to direct electrophiles to the 4- and 6-positions. The cyano group at position 5 deactivates the ring and would direct incoming electrophiles to positions 4 and 6 (meta to the cyano group). Therefore, electrophilic substitution is most likely to occur at the C-4 and C-6 positions.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For instance, the nitration of 2-methylbenzothiazole, a related heterocyclic system, yields 2-methyl-6-nitrobenzothiazole, demonstrating electrophilic attack at the 6-position. researchgate.net

| Reagent/Reaction | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 1-Ethyl-4-nitro-1,3-benzodiazole-5-carbonitrile and 1-Ethyl-6-nitro-1,3-benzodiazole-5-carbonitrile |

| Br₂/FeBr₃ (Bromination) | 4-Bromo-1-ethyl-1,3-benzodiazole-5-carbonitrile and 6-Bromo-1-ethyl-1,3-benzodiazole-5-carbonitrile |

| SO₃/H₂SO₄ (Sulfonation) | 1-Ethyl-5-cyano-1,3-benzodiazole-4-sulfonic acid and 1-Ethyl-5-cyano-1,3-benzodiazole-6-sulfonic acid |

This table is based on general principles of electrophilic aromatic substitution and reactivity of related compounds.

Investigation of Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution reactions in this compound can occur at several sites. The presence of the electron-withdrawing cyano group can activate the benzene ring for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at an ortho or para position.

The cyano group itself can undergo nucleophilic attack. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also react with organometallic reagents.

Another potential site for nucleophilic attack is the C2 carbon of the imidazole ring. This position is electron-deficient and can react with strong nucleophiles, sometimes leading to ring-opening reactions. The nucleophilicity of related azole compounds has been studied, indicating that imidazoles are moderately nucleophilic. rsc.org In some cases, nucleophile-induced ring contraction of related heterocyclic systems has been observed. nih.gov

The synthesis of 4-(benzotriazol-1-yl)-5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalodinitrile involves the nucleophilic substitution of a bromine atom in 4-bromo-5-nitrophthalodinitrile. researchgate.net This highlights the feasibility of nucleophilic substitution on a benzene ring bearing a nitrile group.

Oxidative and Reductive Transformations of this compound

The this compound molecule has moieties that can be either oxidized or reduced. The benzimidazole ring can be susceptible to oxidation, which may lead to the cleavage of the imidazole ring. Studies on the oxidation of benzothiazole (B30560) and benzotriazole (B28993) have shown that these compounds can be degraded by oxidative processes. nih.govresearchgate.net

The nitrile group is readily reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is a valuable synthetic tool for introducing a flexible side chain.

| Reaction Type | Reagent | Potential Product |

| Reduction of nitrile | LiAlH₄ or H₂/Pd | 1-Ethyl-5-(aminomethyl)-1,3-benzodiazole |

| Hydrolysis of nitrile | H₃O⁺ or OH⁻ | 1-Ethyl-1,3-benzodiazole-5-carboxylic acid |

| Oxidation | Strong oxidizing agents | Ring-opened products |

This table outlines potential reactions based on the functional groups present.

Metal-Catalyzed Reactions Involving this compound

Palladium-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds. nih.gov Direct C-H functionalization of the benzimidazole ring is a prominent strategy to introduce new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. chemrxiv.org For this compound, the C-H bonds at positions 2, 4, 6, and 7 are potential sites for such reactions. The regioselectivity will depend on the specific catalyst and reaction conditions. For example, Pd-catalyzed direct arylation of benzothiazole with iodo(hetero)arenes has been achieved at room temperature. chemrxiv.org

Palladium-catalyzed amination is another important transformation. While this reaction typically involves an aryl halide or triflate, C-H amination is also possible. More commonly, if a halogen were introduced onto the benzimidazole ring (e.g., via electrophilic substitution), it could be readily displaced by an amine in a Buchwald-Hartwig amination reaction. nih.govnih.gov

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Example | Reference |

| C-H Arylation | Pd(OAc)₂ / Ligand | Benzothiazole | 2-Arylbenzothiazole | chemrxiv.org |

| Amination | Pd precatalyst / Ligand | Bromoimidazole | Aminoimidazole | nih.gov |

Besides palladium, other transition metals like copper, iron, and nickel are also employed in the synthesis and functionalization of benzimidazole derivatives. nih.govresearchgate.net Copper catalysts are often used for C-N and C-S bond formation. For instance, the synthesis of 2-aminobenzothiazoles can be achieved through copper-catalyzed reactions. nih.gov The cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.commdpi.comthiadiazole) to its corresponding carbonitrile derivative has been successfully performed using copper(I) cyanide. mdpi.com

Iron-catalyzed reactions have also been developed for the synthesis of related benzoxazoles and benzothiazoles. researchgate.net The synthesis of various substituted benzimidazole derivatives can be achieved using a range of reagents and catalysts, highlighting the versatility of this scaffold in medicinal chemistry. nih.gov

Mechanistic Studies of Reaction Pathways

The mechanisms of the reactions involving benzimidazole derivatives are diverse. Electrophilic substitution on the benzene ring proceeds through the typical arenium ion intermediate, where the stability of this intermediate determines the regioselectivity. msu.edu

In nucleophilic substitution reactions, the mechanism can be either a direct displacement (SNAr) involving a Meisenheimer complex if a leaving group is present, or an addition-elimination process at the C2 position of the imidazole ring.

The mechanisms of metal-catalyzed reactions are more complex. For instance, Pd-catalyzed C-H functionalization often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition, followed by reductive elimination. The specific mechanism depends on the catalyst, substrate, and reaction conditions. researchgate.net For the synthesis of 1,4-benzodiazepines from related precursors, a plausible mechanism involves the formation of π-allylpalladium intermediates followed by intramolecular nucleophilic attack. mdpi.com The synthesis of benzothiazoles from 2-aminothiophenol (B119425) and ketones is proposed to proceed through the formation of an imine intermediate followed by cyclization and oxidation. mdpi.com

Radical Coupling Mechanisms

While specific studies on the radical coupling of this compound are not detailed in the reviewed literature, the electrochemical synthesis of related 1,2-disubstituted benzimidazoles suggests the involvement of radical intermediates. acs.org In these electrochemical processes, a common pathway involves the initial loss of an electron from a precursor molecule to form a radical cation. acs.org This is followed by deprotonation to yield a radical intermediate which can then participate in cyclization and subsequent oxidation to form the benzimidazole ring system. acs.org It is plausible that this compound could be synthesized or could react via pathways involving similar radical intermediates, although specific studies are required for confirmation.

Nucleophilic Addition Processes

The benzimidazole framework is susceptible to nucleophilic attack, particularly at the C2 position. Research on related benzimidazole-2-acetonitriles demonstrates their utility as synthons in the creation of fused heterocyclic systems through nucleophilic reactions. kau.edu.sa For instance, the carbanion generated from 1H-benzimidazole-2-acetonitriles can act as a nucleophile, attacking electrophilic centers and leading to the formation of complex structures like pyrrolo[1,2-a]benzimidazoles. kau.edu.sa

In a similar vein, the chlorine atom in chloronicotinonitrile derivatives, which share a nitrogen-containing heterocyclic structure, is shown to be susceptible to nucleophilic displacement by various primary and secondary amines. nih.gov This highlights the potential for nucleophilic substitution reactions on the benzimidazole ring of this compound, should a suitable leaving group be present. The synthesis of other substituted benzimidazoles has also been achieved through the nucleophilic substitution of a chloro group on a precursor molecule. mdpi.com

Furthermore, the cyano group at the 5-position is a site of potential nucleophilic addition. The nitrile functionality can undergo hydrolysis or react with various nucleophiles to yield a range of derivatives. While direct examples for this compound are unavailable, the reactivity of the nitrile group is a well-established principle in organic chemistry.

Electrochemical Reaction Mechanisms

Electrochemical methods offer a powerful tool for the synthesis and modification of benzimidazole derivatives. A notable example is the electrochemical synthesis of 1,2-disubstituted benzimidazoles via an oxidative dehydrogenation C-N bond formation. acs.org This process typically occurs in an undivided cell using platinum electrodes and avoids the need for metal catalysts or chemical oxidants. acs.org

The general mechanism involves the anodic oxidation of a precursor to form a radical cation, followed by deprotonation and intramolecular cyclization. acs.org Subsequent electron and proton loss leads to the aromatic benzimidazole product. acs.org These reactions are often carried out at room temperature under a constant current. acs.org The scalability of such electrochemical methods has been demonstrated, suggesting their potential for efficient synthesis. acs.org While not specifically applied to this compound, this methodology represents a plausible pathway for its synthesis or transformation.

Table 1: Representative Conditions for Electrochemical Synthesis of Benzimidazoles acs.org

| Parameter | Value |

| Anode | Platinum |

| Cathode | Platinum |

| Cell Type | Undivided |

| Current | 10 mA |

| Temperature | Room Temperature |

| Atmosphere | Air |

Theoretical Mechanistic Elucidation and Transition State Analysis

Detailed theoretical mechanistic elucidation and transition state analysis for this compound are not presently available in the surveyed literature. However, for related molecules, computational studies such as the analysis of the Molecular Electrostatic Potential (MEP) have been used to determine the reactive sites of a molecule. mdpi.com Such theoretical approaches are invaluable for predicting the regioselectivity of chemical reactions and understanding the electronic properties that govern the molecule's reactivity. Future theoretical studies on this compound would be instrumental in mapping its potential energy surface for various reactions, identifying transition states, and providing deeper insights into its reaction mechanisms.

Computational Chemistry and Theoretical Studies of 1 Ethyl 1,3 Benzodiazole 5 Carbonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-Ethyl-1,3-benzodiazole-5-carbonitrile. DFT calculations allow for the detailed exploration of the molecule's electronic and structural properties.

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry to find the lowest energy conformation. Theoretical studies on similar benzimidazole (B57391) derivatives have often employed the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-31G(d) to achieve reliable geometric parameters. researchgate.netmaterialsciencejournal.orgmdpi.com For this compound, the optimized structure would reveal a planar benzimidazole core fused with a benzene (B151609) ring. The ethyl group at the N1 position and the nitrile group at the C5 position will have specific spatial orientations relative to this plane.

The electronic structure is characterized by the distribution of electrons within the molecule. The presence of the electron-withdrawing nitrile group and the benzimidazole ring system suggests a molecule with a significant dipole moment. bhu.ac.in DFT calculations would provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions. For instance, studies on related benzimidazoles have reported C-N bond lengths within the imidazole (B134444) ring to be in the range of 1.304 Å to 1.460 Å. mdpi.com The bond lengths and angles for this compound are expected to be within similar ranges, with slight variations due to the specific substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-N (imidazole) | ~1.32 - 1.39 Å |

| C-C (benzene) | ~1.39 - 1.42 Å |

| C≡N (nitrile) | ~1.15 Å |

| N-C (ethyl) | ~1.47 Å |

| C-C (ethyl) | ~1.54 Å |

| C-N-C (angle) | ~108° |

| Benzimidazole-Nitrile (dihedral) | ~0° (planar) |

Note: These are estimated values based on typical DFT calculations for similar molecules and should be confirmed by specific calculations for the title compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Chemical reactivity and stability |

Note: These values are estimations based on related benzimidazole structures and require specific TD-DFT calculations for confirmation.

DFT calculations are highly effective in predicting spectroscopic properties. The vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign vibrational modes. researchgate.netasianpubs.org For this compound, characteristic vibrational frequencies would include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-H stretching vibrations of the aromatic and ethyl groups, and various C-C and C-N stretching and bending modes within the benzimidazole ring. researchgate.net

Electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). The calculations provide information on the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. researchgate.net For benzimidazole derivatives, electronic transitions often occur from the HOMO to the LUMO, corresponding to π-π* transitions within the aromatic system. researchgate.net The presence of the nitrile group may cause a red-shift (shift to longer wavelength) in the absorption spectrum compared to unsubstituted benzimidazole.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C≡N Stretch | 2220 - 2260 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2980 |

| C=N Stretch (Imidazole) | 1610 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Note: These are typical ranges and the exact values would be determined by DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. researchgate.net It provides a picture of the localized bonding orbitals and lone pairs and quantifies the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. materialsciencejournal.orgmdpi.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are favorable for electrophilic attack. Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atom of the nitrile group and the N3 atom of the imidazole ring, making these the primary sites for electrophilic attack. semanticscholar.org The hydrogen atoms of the aromatic ring and the ethyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. bhu.ac.in The MEP map provides a clear and intuitive guide to the molecule's reactive behavior.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and their photophysical properties. researchgate.netresearchgate.net It allows for the calculation of excitation energies, which correspond to the absorption wavelengths in the UV-Vis spectrum, as well as oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would provide a detailed understanding of its electronic transitions. The calculations would likely reveal that the lowest energy transitions are of π-π* character, involving the promotion of an electron from the HOMO to the LUMO. researchgate.net By analyzing the orbitals involved in these transitions, it is possible to understand the charge transfer characteristics upon photoexcitation. This information is particularly valuable for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or fluorescent probes, where the photophysical properties are of paramount importance. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, revealing the conformational landscape of a ligand and the intricate details of its interaction with a biological target. researchgate.nettandfonline.com For this compound, MD simulations would be instrumental in understanding its flexibility and how it adapts its shape to bind to a receptor's active site.

Ligand-Target Interactions: In the context of drug design, MD simulations are crucial for predicting the binding mode and affinity of a ligand to its target protein. nih.gov For example, in studies on benzimidazole derivatives as inhibitors of enzymes like dipeptidyl peptidase III (DPP III) or DNA gyrase, MD simulations have elucidated the key interactions responsible for binding. tandfonline.comnih.govirb.hr These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and π-π stacking interactions over time, providing a detailed understanding of the binding mechanism. ajgreenchem.com For this compound, if a potential target were identified, MD simulations could predict its binding stability and the specific amino acid residues involved in the interaction.

A typical output from an MD simulation study on a benzimidazole derivative might include the following data, illustrating the stability of the ligand-protein complex:

| Simulation Parameter | Value | Description |

| Simulation Time | 200 ns | The total length of the molecular dynamics simulation. nih.gov |

| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation of the ligand atoms, indicating its stability within the binding pocket. nih.gov |

| RMSF of Protein | 2.1 ± 0.5 Å | Root Mean Square Fluctuation of the protein backbone, showing the flexibility of different regions. nih.gov |

| Key H-bonds | Asp332, Ser543 | Amino acid residues forming persistent hydrogen bonds with the ligand. acs.orgnih.gov |

| Binding Free Energy | -9.8 kcal/mol | An estimation of the binding affinity calculated using methods like MM/PBSA. |

This table is illustrative and based on typical data from MD studies of related benzimidazole compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This method is particularly valuable in ligand-based drug design, where the three-dimensional structure of the target receptor is unknown. nih.gov By building a predictive model, QSAR can guide the synthesis of new, more potent analogs.

For a class of compounds like substituted benzimidazoles, a QSAR study would involve synthesizing a library of derivatives with variations at different positions (e.g., N-1, C-2, C-5, and C-6) and measuring their biological activity. nih.gov The chemical structures are then described by a set of numerical parameters called molecular descriptors, which can be topological, electronic, or steric in nature. researchgate.net

A hypothetical QSAR study on a series of benzimidazole-5-carbonitrile derivatives might yield a model like the following equation:

pIC₅₀ = 0.6 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + 3.2

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

LogP represents the lipophilicity of the compound.

MW is the molecular weight.

H-bond_Donors is the number of hydrogen bond donors.

This equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental. Such a model, once validated, could be used to predict the activity of unsynthesized compounds, including this compound.

The statistical quality of a QSAR model is assessed by several parameters, as shown in the table below, which are based on a study of benzimidazole-4-carboxamide derivatives. acs.orgnih.gov

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.997 | A measure of the goodness of fit of the model to the training data. acs.orgnih.gov |

| q² (Cross-validated r²) | 0.789 | An indicator of the predictive ability of the model, determined by internal cross-validation. acs.orgnih.gov |

| Standard Error of Estimate | 0.15 | The standard deviation of the residuals, indicating the precision of the model's predictions. |

| F-statistic | 150.2 | A measure of the overall statistical significance of the model. |

This table is based on data from a 3D-QSAR study on a series of benzimidazole-4-carboxamides and carboxylates and is for illustrative purposes. acs.orgnih.gov

In the context of ligand-based drug design for this compound, a QSAR model developed from a series of related compounds could help in understanding the contribution of the ethyl and carbonitrile groups to a specific biological activity. For instance, a comparative molecular field analysis (CoMFA) or comparative molecular similarity indices analysis (CoMSIA) could provide 3D contour maps highlighting regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov This would provide a rational basis for designing new derivatives with improved potency and selectivity.

Biological Activity and Medicinal Chemistry Research of 1 Ethyl 1,3 Benzodiazole 5 Carbonitrile Derivatives

General Overview of Benzodiazole Pharmacophores and their Biological Relevance

Benzodiazole, or benzimidazole (B57391), is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. nih.govresearchgate.net This bicyclic nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active molecules and pharmaceuticals. nih.govcrimsonpublishers.com The structural similarity of the benzimidazole core to naturally occurring nucleotides allows it to interact with various biopolymers, contributing to its broad therapeutic potential. researchgate.net

The versatility of the benzimidazole ring system allows for substitutions at various positions, particularly the C-2 and C-6 positions, which has been shown to significantly influence its pharmacological activity. benthamscience.com This structural flexibility has enabled the development of benzimidazole derivatives with a vast spectrum of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, antioxidant, anticonvulsant, and antidiabetic properties. nih.govbenthamscience.compcbiochemres.com

Several FDA-approved drugs are built upon the benzimidazole skeleton, underscoring its medicinal significance. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis, Pramipexole is a dopamine (B1211576) agonist for Parkinson's disease, and Frentizole has been studied for its immunoregulatory properties. nih.govcrimsonpublishers.com The proven success of this pharmacophore in drug discovery continues to motivate research into novel derivatives for various therapeutic applications. crimsonpublishers.com

Antimicrobial Research Pathways

The benzimidazole scaffold is a well-established source of antimicrobial agents. nih.gov Research has explored its efficacy against a wide range of pathogens, including bacteria, fungi, and viruses. While direct studies on 1-Ethyl-1,3-benzodiazole-5-carbonitrile are limited, the extensive research on related derivatives provides a clear framework for potential antimicrobial investigations.

Benzimidazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com The emergence of antibiotic-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), has intensified the search for new antibacterial compounds, with benzimidazoles being a promising area of exploration. researchgate.netresearchgate.net

Studies have shown that the antibacterial activity of these compounds can be attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase or dehydrosqualene synthase. nih.gov For example, certain Schiff base derivatives of benzothiazole (B30560), a related heterocyclic system, have shown potent activity against Klebsiella pneumoniae by inhibiting dialkylglycine decarboxylase. nih.gov

Research on various substituted benzimidazoles has identified compounds with notable efficacy. For instance, a series of 2-substituted phenoxymethyl (B101242) benzimidazoles showed good antibacterial activity against E. coli and Pseudomonas aeruginosa. researchgate.net Another study on 5-halogenomethylsulfonyl-benzimidazole derivatives found a compound with a trifluoromethyl substituent at the C-2 position that displayed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 12.5-25 μg/mL against clinical MRSA strains. researchgate.net

Table 1: Examples of Antibacterial Activity in Benzimidazole/Benzothiazole Derivatives (Note: This table presents data for the broader class of compounds, as specific data for this compound was not found.)

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

| 5-Halogenomethylsulfonyl-benzimidazoles | Staphylococcus aureus (MRSA) | MIC values of 12.5-25 μg/mL. | researchgate.net |

| Pyrazole-thiazole hybrids of benzothiazole | Bacillus subtilis | A derivative showed a MIC of 1.9 μg/mL, comparable to ciprofloxacin. | nih.gov |

| 2-Phenoxymethyl benzimidazoles | E. coli, P. aeruginosa | Demonstrated good antibacterial activity. | researchgate.net |

| Benzothiazole-thiazolidinone derivatives | P. aeruginosa (resistant strain) | A derivative showed MIC at 0.06 mg/mL, more potent than ampicillin. | nih.gov |

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, pose a significant health threat, especially in immunocompromised individuals. nih.gov Benzimidazole and its isosteres, such as benzothiazole, have been a fertile ground for the discovery of new antifungal agents. pcbiochemres.comnih.gov

The mechanism of action for many antifungal azoles involves the inhibition of fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. The introduction of a 1,2,3-triazole moiety into other heterocyclic structures has been shown to enhance antifungal activity. mdpi.com

Numerous studies highlight the antifungal potential of this chemical class. One study synthesized a series of 2-substituted phenoxymethyl benzimidazoles and found they possessed potent antifungal activity against Candida albicans. researchgate.net In another investigation, certain benzimidazole derivatives were found to be more potent than their benzotriazole (B28993) counterparts, with 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole showing the best antifungal activities against various fungal species. nih.gov Research into benzo hep.com.cnresearchgate.netimidazo[1,2-d] hep.com.cnresearchgate.nettandfonline.comtriazine derivatives also revealed compounds with significant fungicidal activity against phytopathogenic fungi like Botrytis cinerea. nih.gov

Table 2: Examples of Antifungal Activity in Benzimidazole Derivatives (Note: This table presents data for the broader class of compounds, as specific data for this compound was not found.)

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

| Alkylbenzimidazoles | Candida spp., Aspergillus spp. | 1-nonyl and 1-decyl derivatives showed the most potent activity. | nih.gov |

| 2-Phenoxymethyl benzimidazoles | Candida albicans | Showed potential antifungal activity. | researchgate.net |

| Benzo hep.com.cnresearchgate.netimidazo[1,2-d] hep.com.cnresearchgate.nettandfonline.comtriazines | Botrytis cinerea | A derivative showed 76.7% inhibition at 50 μg/mL. | nih.gov |

| Benzothiazole derivatives | Candida albicans, Aspergillus fumigatus | Certain derivatives exhibited high activity against C. albicans. | researchgate.net |

The development of effective antiviral agents is a critical area of pharmaceutical research. nih.gov The benzimidazole and benzothiazole scaffolds have been explored for their potential to inhibit the replication of various viruses. nih.govbenthamscience.com

The antiviral mechanisms of these compounds can be diverse, including the inhibition of viral entry, replication enzymes, or other essential processes in the viral life cycle. nih.gov For example, a study on new benzothiazole-bearing N-sulfonamide 2-pyridone derivatives identified them as inhibitors of the USP7 enzyme, showing antiviral activity against several viruses, including Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org

Anticancer Activity Studies

The search for novel anticancer agents with improved efficacy and lower toxicity remains a primary goal in medicinal chemistry. researchgate.net Benzimidazole and benzothiazole derivatives have emerged as a significant class of compounds with promising antitumor properties. benthamscience.comnih.gov Their mode of action often involves inducing apoptosis (programmed cell death) in cancer cells or inhibiting key signaling pathways required for tumor growth. researchgate.net

Cytotoxicity assays are fundamental in anticancer drug discovery to evaluate a compound's ability to kill cancer cells. Commonly used human cancer cell lines for these studies include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (liver carcinoma). researchgate.netjksus.org

While no specific cytotoxicity data for this compound has been reported in the searched literature, numerous studies on related derivatives have shown significant cytotoxic effects. For instance, a novel benzimidazole derivative (se-182) exhibited high cytotoxic activity against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org Another study synthesized three different benzothiazole derivatives and tested them against the A549 lung cancer cell line, with two of the compounds showing mild but interesting cytotoxic properties. researchgate.net Furthermore, research on 1,3-thiazole incorporated phthalimide (B116566) derivatives identified a compound with a potent IC₅₀ value of 0.2 µM against the MCF-7 breast cancer cell line. nih.gov

Table 3: Examples of Cytotoxicity in Benzimidazole/Benzothiazole Derivatives (Note: This table presents data for the broader class of compounds, as specific data for this compound was not found.)

| Compound Class | Cancer Cell Line(s) | IC₅₀ Value | Reference(s) |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 µM | jksus.org |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung) | 68 µg/mL | researchgate.net |

| 1,3-Thiazole-phthalimide derivative (5b) | MCF-7 (Breast) | 0.2 µM | nih.gov |

Proposed Mechanisms of Antineoplastic Action (e.g., Microtubule Disruption, Apoptosis Induction)

The anticancer potential of benzimidazole derivatives, including those related to this compound, is a significant area of research. The primary mechanisms through which these compounds are proposed to exert their antineoplastic effects involve the induction of apoptosis (programmed cell death) and the disruption of cellular structures essential for cancer cell proliferation. nih.govfrontiersin.org

Synthetic small molecules based on the benzimidazole scaffold are effective against cancer cells by targeting various overexpressed oncogenic proteins that regulate the cell cycle, division, migration, and invasion. nih.gov A key strategy in their anticancer action is the induction of apoptosis. For instance, studies on novel 1,2,5-trisubstituted benzimidazole derivatives have shown they can trigger apoptosis in a panel of cancer cell lines, including Jurkat, K-562, MOLT-4, HeLa, HCT116, and MIA PaCa-2. nih.gov One particular derivative, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), demonstrated potent cytotoxic effects and the ability to induce apoptosis with low IC50 values across these cell lines. nih.gov

The apoptotic mechanism is often initiated through mitochondrial dysfunction. Treatment with these benzimidazole derivatives has been observed to alter the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Furthermore, these compounds can cause cell cycle arrest, typically in the S-phase or G1/S phase, which prevents cancer cells from replicating and ultimately leads to apoptosis. nih.gov Benzimidazole derivatives are also known to function as microtubule-disrupting agents, similar to the well-known anticancer drug Nocodazole. frontiersin.org Another related class, pyrimidine-5-carbonitrile derivatives, has also been investigated for its apoptotic and antiproliferative properties, with some compounds showing the ability to arrest the cell cycle in the Pre-G1 and G2/M phases. nih.gov

Table 1: Antineoplastic Activity of Benzimidazole Derivatives

| Compound Class | Mechanism of Action | Cell Lines Affected | Key Findings |

|---|---|---|---|

| 1,2,5-Trisubstituted Benzimidazoles | Apoptosis Induction, Mitochondrial Dysfunction, Cell Cycle Arrest (S-phase) | Jurkat, K-562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | Efficiently decreases proliferation and induces apoptosis. nih.gov |

| Benzimidazole Derivatives | Microtubule Disruption | Not Specified | Act as microtubule function inhibitors. frontiersin.org |

| Pyrimidine-5-Carbonitrile Derivatives | Apoptosis Induction, Cell Cycle Arrest (Pre-G1, G2/M) | HepG2 (Human Liver Cancer) | Exhibit potent apoptotic and antiproliferative effects. nih.gov |

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netnih.gov These compounds are of interest because chronic inflammation is linked to various diseases, and current anti-inflammatory drugs can have significant side effects. researchgate.net The anti-inflammatory action of these derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov

Research into 2-substituted benzimidazole derivatives has shown significant anti-inflammatory potential in both in vitro and in vivo models. nih.gov Some synthesized compounds exhibited lower IC50 values than the standard drug ibuprofen (B1674241) in in vitro assays and showed comparable anti-inflammatory effects to diclofenac (B195802) sodium in animal models. nih.gov Molecular docking studies suggest that these compounds can bind not only to COX enzymes but also to other therapeutic targets associated with inflammation, such as Aldose Reductase and Phospholipase A2, indicating a potential for multi-targeting inhibition. nih.gov Similarly, derivatives of benzothiazole, a related heterocyclic structure, have also demonstrated significant in vivo anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to celecoxib. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Benzimidazole and Related Derivatives

| Compound Class | Activity | Mechanism/Model | Key Findings |

|---|---|---|---|

| 2-Substituted Benzimidazoles | Anti-inflammatory | In vitro (Luminol-enhanced chemiluminescence), In vivo (Carrageenan-induced paw edema) | Some derivatives showed IC50 values lower than ibuprofen and effects comparable to diclofenac sodium. nih.gov |

| Benzothiazole Derivatives | Anti-inflammatory, Analgesic | In vivo (Carrageenan-induced rat paw edema) | Certain derivatives showed significant inhibition of edema and analgesic effects comparable to celecoxib. nih.gov |

| Benzimidazole Derivatives | Analgesic, Anti-inflammatory | General Research | The benzimidazole nucleus is a key pharmacophore for anti-inflammatory agents. researchgate.net |

Antitubercular Activity Investigations

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents. nih.gov Benzimidazole derivatives have shown promise in this area, with numerous studies reporting their activity against Mycobacterium tuberculosis. nih.gov The benzimidazole heterocyclic ring system is a core component in many medicinal compounds and is being actively explored for developing new treatments for tuberculosis. nih.gov

Studies have shown that certain benzimidazole compounds are effective against both reference strains and clinical isolates of M. tuberculosis. nih.gov For example, specific 1H-benzo[d]imidazole derivatives have demonstrated in vitro antitubercular activity at nanomolar concentrations. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA). nih.gov Molecular docking studies have supported this by showing that certain benzimidazolium salts can bind to and potentially inhibit InhA. nih.gov

Table 3: Antitubercular Activity of Benzimidazole Derivatives

| Compound Class | Target Organism | Proposed Mechanism | Key Findings |

|---|---|---|---|

| Benzimidazolium Salts | M. tuberculosis | Inhibition of InhA enzyme | One derivative showed antituberculosis activity at a MIC value of 2 µg/ml. nih.gov |

| 1H-benzo[d]imidazole Derivatives | M. tuberculosis | Not Specified | Exhibited in vitro antitubercular activity in the nanomolar range. nih.gov |

| 1,2,3-Triazolyl Fatty Acid Derivatives | Mycobacterium tuberculosis H37rv | Mimics of unsaturated fatty acids | Most analogs were active, with some showing activity at micromolar concentrations. nih.gov |

Exploration of Other Therapeutic Potentials

Derivatives of benzimidazole have been identified as having potential antihypertensive properties. ntnu.nonih.gov The mechanism often involves the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. nih.govnih.gov Some research has focused on synthesizing analogs of existing drugs, such as Pimobendan, to develop more potent compounds. nih.gov

In one study, a series of 1H-benzo[d]imidazole analogues with a nitro group at the 5-position exhibited potent, concentration-dependent vasorelaxant effects. nih.gov The most potent compound in this series, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, was found to be 2.5 times more active than Pimobendan in ex vivo tests on intact aortic rings. nih.gov When evaluated in spontaneously hypertensive rats, this compound showed a significant, dose-dependent antihypertensive effect. nih.gov The functional groups on the benzimidazole nucleus play a crucial role in the effectiveness of these compounds. ntnu.no

Table 4: Antihypertensive Activity of Benzimidazole Derivatives

| Compound | Model | Mechanism | Key Findings |

|---|---|---|---|

| 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol | Spontaneously Hypertensive Rats (SHR), Ex vivo aortic rings | Vasorelaxant effect | Showed a statistically significant dose-dependent antihypertensive effect; 2.5-fold higher activity than Pimobendan in ex vivo tests. nih.gov |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Rats | Direct relaxant effect on vascular smooth muscle | 2-methylphenyl and 2-ethylphenyl derivatives were the most potent in the series. nih.gov |

| 5-Nitro Benzimidazole Derivatives | Spontaneously Hypertensive Rats (SHR) | AT1 receptor affinity | An n-Bu substitution at position 2 was found to be most effective for antihypertensive effects. ntnu.no |

Benzimidazole-based compounds are well-established as a major class of anthelmintic drugs used to treat infections caused by parasitic worms. nih.govresearchgate.net Marketed drugs like mebendazole (B1676124) and albendazole (B1665689) feature the fused imidazole core. nih.gov Research continues to explore new derivatives to combat resistance and broaden the spectrum of activity.

Studies on novel imidazole-5-one derivatives have demonstrated significant anthelmintic activity against the Indian earthworm (Pheretima posthuma), a common model for screening. ijpbs.com Similarly, the synthesis of thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran (B130515) nucleus has yielded compounds with notable effectiveness against Pheretima posthuma. nih.gov In silico studies suggest a possible mode of action for some derivatives is the inhibition of tubulin polymerization in the parasites. researchgate.net

Table 5: Anthelmintic Activity of Benzimidazole and Imidazole Derivatives

| Compound Class | Model Organism | Key Findings |

|---|---|---|

| Imidazole-5-one Derivatives | Pheretima posthuma (Indian earthworm) | Several synthesized compounds showed good anthelmintic activities compared to the standard drug albendazole. ijpbs.com |

| Thiazolo[3,2-a]benzimidazole Derivatives | Pheretima posthuma | Compounds 3a, 3b, and 5i were found to be highly effective. nih.gov |

| Quinoline-6-carboxylic acid derivatives (Triazole) | Rhabditis sp., Haemonchus contortus | A derivative with a methoxyphenyl substituent showed the highest activity in screening. researchgate.net |

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and heterocyclic compounds, including derivatives of benzimidazole and pyrimidine-5-carbonitrile, are being actively investigated. nih.govnih.gov The anticonvulsant activity of these compounds is often evaluated in standard screening models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

A series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticonvulsant and neurotoxicity effects. nih.gov Several compounds in this series were found to be highly active in the MES test at low doses, indicating their ability to prevent seizure spread. nih.gov For instance, compounds with 4-bromo-benzylidene, 4-hydroxy-benzylidene, and 3-fluoro-benzylidene substitutions showed high activity. nih.gov Additionally, hybrid molecules incorporating the benzothiazole and triazole nuclei have been synthesized and shown to be effective in MES screens, with some demonstrating a long duration of anticonvulsant activity. nih.gov

Table 6: Anticonvulsant Activity of Heterocyclic Derivatives

| Compound Class | Test Model | Key Findings |

|---|---|---|

| Pyrimidine-5-carbonitrile Derivatives | Maximal Electroshock (MES) test | Compounds with specific benzylidene substitutions were highly active at a 30 mg/kg dose. nih.gov |

| Benzothiazole-Triazole Hybrids | MES screen | A derivative (17a) was identified as most promising with an ED50 of 39.4 mg/kg. nih.gov |

| Coumarin-Triazole-Thione Derivatives | MES and scPTZ screens | Showed significant protection from seizures at 30 mg/kg in the MES test. nih.gov |

Enzyme Inhibition Studies

There is currently no publicly available scientific literature detailing enzyme inhibition studies specifically conducted on this compound or its direct derivatives.

Mechanism of Action Studies at the Molecular Level

No specific studies on the ligand-receptor binding interactions of this compound have been identified in the public domain.

Detailed information regarding the enzyme modulation and inhibition pathways associated with this compound is not available in published research.

There are no available studies that describe the perturbation of cellular pathways by this compound.

Structure Activity Relationship Sar Studies of 1 Ethyl 1,3 Benzodiazole 5 Carbonitrile and Its Analogues

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The substitution pattern on the benzimidazole (B57391) ring is a determining factor for both the potency and selectivity of its derivatives. Research on analogous compounds demonstrates that even minor changes can lead to significant shifts in biological activity. For instance, in a series of PqsR inhibitors based on a 1H-benzo[d]imidazol-2-amine core, moving a chlorine atom from the 6-position to the 5-position resulted in a complete loss of activity. nih.gov Similarly, introducing an additional chlorine atom or a trifluoromethyl group at other positions also diminished the compound's efficacy. nih.gov

The following table summarizes the impact of substituent changes on the biological activity of benzimidazole analogues, based on findings from related studies.

| Scaffold | Position of Substitution | Substituent | Observed Impact on Activity | Reference |

| Benzimidazole | 5-position | -H > -COOH > -SO₃H | Decreasing photoprotective activity | nih.gov |

| Benzimidazole | 6-position | Chlorine | Substitution is important for activity | nih.gov |

| Benzimidazole | 5-position | Chlorine | Abolished activity compared to 6-chloro | nih.gov |

| Benzimidazole | 2-position | Furan > Pyrrole > Thiophene | Order of UVB protection | nih.gov |

Role of the 1-Ethyl Group in Modulating Pharmacological Activity

The substituent at the N-1 position of the benzimidazole ring plays a significant role in modulating pharmacological activity. In the case of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, this is the ethyl group. SAR studies on related benzimidazole PqsR inhibitors have shown a clear relationship between the size of the alkyl group at this position and biological activity. nih.gov

For example, increasing the size of the R₃ substituent from an ethyl to an isopropyl group led to a proportional increase in activity. nih.gov However, this trend does not continue indefinitely; further increasing the substituent size to a neopentyl or cyclopentyl group resulted in a significant reduction in potency. nih.gov This indicates that there is an optimal size for the substituent at this position to achieve maximal biological effect, with the ethyl group being a key modulator. The S-(+) isomer of a related imidazole (B134444) derivative showed greater affinity for adrenoceptors than the R-(-) isomer, highlighting the stereochemical importance of this position. nih.gov

| Parameter | Finding | Reference |

| Alkyl Group Size | Activity increases from ethyl to isopropyl. | nih.gov |

| Optimal Size | Larger substituents (neopentyl, cyclopentyl) lead to decreased activity. | nih.gov |

| Stereochemistry | The stereoisomerism at the carbon adjacent to the ring can significantly impact receptor affinity. | nih.gov |

Influence of the 5-Carbonitrile Moiety on Pharmacological Profiles and Reactivity

The 5-carbonitrile (-CN) group is a strong electron-withdrawing group that significantly influences the electronic properties, and therefore the pharmacological profile and reactivity, of the benzimidazole scaffold. The presence of a nitrile group can impact the molecule's ability to participate in hydrogen bonding and other intermolecular interactions, which are crucial for receptor binding.

In studies of related heterocyclic compounds, the introduction of electron-withdrawing groups has been shown to enhance certain biological activities. nih.gov For instance, the substitution of an electron-withdrawing nitro group (-NO₂) in furan-based benzothiazole (B30560) derivatives was found to lower the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. nih.gov The carbonitrile group is expected to have a similar modulating effect on the electronic structure of the benzodiazole ring.

Furthermore, the reactivity of the nitrile group itself can be exploited. The 13C NMR signal for a nitrile carbon typically appears around δ 114.5 ppm. arabjchem.org The presence of this functional group offers a potential site for metabolic transformation or for the synthesis of further derivatives. Studies on benzimidazole-5-sulfonic acid derivatives have shown that electron-withdrawing groups at the 5-position can lead to a bathochromic shift in UV absorption, which is associated with intramolecular charge transfer. nih.gov This highlights the profound effect of such substituents on the molecule's fundamental chemical properties.

Rational Design and Synthesis of Optimized Analogues for Enhanced Bioactivity

The rational design of analogues of this compound is guided by SAR findings to enhance bioactivity. This process often involves creating hybrid molecules that combine the benzimidazole core with other pharmacophores. mdpi.com The goal is to optimize interactions with biological targets, leading to improved potency and selectivity.

A common strategy is the "hit to lead" process, where an initial compound with promising activity is systematically modified. nih.gov For example, based on the understanding that an isopropyl group at the N-1 position was optimal in a particular series, this feature was maintained while other parts of the molecule were altered to fine-tune potency. nih.gov The synthesis of such analogues often involves multi-step chemical reactions, starting from precursor molecules like 2-aminobenzenethiol or substituted phenylenediamines. researchgate.netresearchgate.net The creation of new benzimidazole-1,2,3-triazole hybrids through "Click chemistry" is an example of a modern synthetic approach to generate novel analogues with potential antitumor and antibacterial properties. tandfonline.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Pharmacophore Modeling)

Computational methods are indispensable tools for elucidating the SAR of benzimidazole derivatives. researchgate.net Molecular docking, in particular, is widely used to predict and analyze the binding interactions between a ligand, such as a this compound analogue, and its protein target. ijpsr.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site of the receptor. arabjchem.org

For instance, docking studies have shown that certain benzimidazole derivatives can fit into the binding pocket of enzymes like EGFR, with interactions similar to known inhibitors. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) studies are another computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models use molecular descriptors to predict the activity of new compounds, thereby guiding the design of more potent analogues. Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of new molecules.

The combination of synthesis, biological evaluation, and computational modeling provides a powerful, synergistic approach to understanding and optimizing the therapeutic potential of benzimidazole derivatives. nih.gov

Advanced Analytical Methodologies for 1 Ethyl 1,3 Benzodiazole 5 Carbonitrile

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for determining the molecular structure of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, with each technique providing unique insights into its atomic and electronic framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (COSY) are essential.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the ethyl group, a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons are expected due to spin-spin coupling. rsc.org The aromatic region would display signals corresponding to the protons on the benzimidazole (B57391) ring. The substitution pattern (ethyl group at N1 and cyano group at C5) breaks the symmetry of the benzene (B151609) portion of the molecule, resulting in distinct signals for each aromatic proton. Based on analogs, the proton at C2 is expected to be the most downfield shifted among the heterocyclic and aromatic protons. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule (eight in the benzimidazole-nitrile core and two in the ethyl group). The carbon of the nitrile group (C≡N) typically appears in the 115-125 ppm range. ijpsm.com The carbons of the ethyl group would appear in the upfield region, while the aromatic and imidazole (B134444) carbons would resonate at higher chemical shifts (downfield). rsc.orgnih.gov